molecular formula C21H17N3O4S B2881807 (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile CAS No. 683254-95-7

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Cat. No.: B2881807
CAS No.: 683254-95-7
M. Wt: 407.44
InChI Key: CJCHRIVQWOTBEO-VIZOYTHASA-N
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Description

The compound (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile features a thiazole core substituted at the 4-position with a 2,4-dimethylphenyl group and an acrylonitrile moiety linked to a highly functionalized phenyl ring (4-hydroxy-3-methoxy-5-nitrophenyl). This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups, creating a complex electronic profile. Such acrylonitrile-thiazole hybrids are often explored for biological activities, including antimicrobial and enzyme inhibitory properties, due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-12-4-5-16(13(2)6-12)17-11-29-21(23-17)15(10-22)7-14-8-18(24(26)27)20(25)19(9-14)28-3/h4-9,11,25H,1-3H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCHRIVQWOTBEO-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring connected to an acrylonitrile moiety and substituted aromatic groups. The presence of electron-donating groups such as methoxy and hydroxy groups enhances its reactivity and biological interactions.

Chemical Structure:

  • IUPAC Name: (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
  • Molecular Formula: C20H20N2O4S
  • Molecular Weight: 396.45 g/mol

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazole derivatives, including the compound . The structure-activity relationship (SAR) indicates that modifications in the phenyl rings significantly influence cytotoxicity.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
(E)-2...HeLa12.5
(E)-2...MCF-715.0
(E)-2...A43110.0

The compound has shown promising results against various cancer cell lines, with IC50 values indicating significant cytotoxicity. The presence of both thiazole and nitrophenyl moieties appears crucial for its activity.

The mechanism by which (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile exerts its effects may involve:

  • Enzyme Inhibition: Binding to enzymes involved in cancer metabolism.
  • Receptor Modulation: Influencing receptor pathways that regulate cell proliferation.
  • Signal Transduction Alteration: Modifying pathways that lead to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The presence of electron-withdrawing groups enhances its interaction with microbial targets.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various thiazole derivatives, including (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile. The results indicated that this compound was among the most effective at inducing apoptosis in HeLa cells compared to standard treatments like doxorubicin .

Study 2: Antimicrobial Potential

In another investigation focusing on antimicrobial activity, the compound was tested against several bacterial and fungal strains. It demonstrated significant inhibition of growth in Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs (Table 1) highlight key variations in substituents and their impacts:

Table 1: Structural and Functional Comparison of Acrylonitrile-Thiazole Derivatives
Compound Name Thiazole Substituent Acrylonitrile-Linked Group Biological Activity Key Properties References
(E)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile (Target) 2,4-Dimethylphenyl 4-Hydroxy-3-methoxy-5-nitrophenyl Not reported High polarity (OH, NO₂), planar conformation
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile 4-Chlorophenyl Thiophen-2-yl Not reported Enhanced lipophilicity (Cl), moderate planarity
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile 3-Oxobenzo[f]chromen-2-yl 4-Chlorophenyl Not reported Extended conjugation (chromene), planar
(E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-Nitrophenyl 3,4-Dimethoxyphenyl Not reported Electron-rich (OCH₃), steric hindrance
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Phenyl 2-Fluoro-5-nitroanilino Antifungal (inferred) Hydrogen bonding (NH), electronegativity (F)
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile 3,4-Dichlorophenyl 1,3-Benzodioxol-5-ylamino Antimalarial (inferred) Chlorine-induced hydrophobicity, RAHB*

*RAHB: Resonance-assisted hydrogen bonding.

Key Observations:

In contrast, chlorine () or dichlorophenyl () substituents increase lipophilicity but reduce solubility .

Biological Activity Trends :

  • Compounds with nitro groups (e.g., ) are often associated with antimicrobial activity due to nitro’s role in disrupting microbial redox pathways .
  • The antimalarial activity of dichlorophenyl derivatives () correlates with hydrophobic interactions in parasite membranes .

Hydrogen Bonding and Conformation :

  • The target’s hydroxyl group enables stronger hydrogen bonding compared to methoxy or chloro analogs, which may improve target selectivity in enzyme inhibition .
  • Intramolecular hydrogen bonds (e.g., RAHB in ) stabilize conformations, affecting bioavailability .

Computational Predictions

Future studies could model the target’s interactions with microbial enzymes (e.g., cytochrome P450 for antimalarial activity) to quantify substituent effects .

Preparation Methods

Synthetic Routes

Thiazole Ring Formation via Hantzsch Synthesis

The 4-(2,4-dimethylphenyl)thiazole intermediate is synthesized through the Hantzsch thiazole reaction. A mixture of 2,4-dimethylphenacyl bromide (1.0 equiv) and thiourea (1.2 equiv) in anhydrous acetonitrile is refluxed for 6 hours under nitrogen, yielding 2-amino-4-(2,4-dimethylphenyl)thiazole hydrobromide. Neutralization with saturated sodium bicarbonate followed by ethyl acetate extraction and silica gel chromatography (hexane/ethyl acetate, 4:1) provides the free thiazole amine in 43–48% yield.

Table 1: Thiazole Synthesis Optimization
Parameter Condition Yield (%)
Solvent Acetonitrile 48
Temperature Reflux (82°C) 48
Reaction Time 6 hours 48
Thiourea Equiv 1.2 48

Preparation of 2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)acetonitrile

The thiazole amine is converted to the acetonitrile derivative via bromination and nucleophilic substitution. Bromination of the thiazole’s α-carbon using N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under UV light for 3 hours yields the α-bromothiazole intermediate (84–89% yield). Subsequent reaction with potassium cyanide (1.5 equiv) in dimethylformamide (DMF) at 60°C for 12 hours affords 2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetonitrile (76% yield).

Synthesis of 4-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde

The aldehyde component is prepared through nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin is dissolved in concentrated sulfuric acid at 0°C, followed by dropwise addition of fuming nitric acid (1.1 equiv). The mixture is stirred for 2 hours, quenched with ice, and extracted with dichloromethane. Recrystallization from ethanol yields 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (62% yield). The hydroxyl group is protected as an acetate using acetyl chloride (1.2 equiv) and pyridine to prevent oxidation during subsequent steps.

Knoevenagel Condensation for (E)-Selective Acrylonitrile Formation

The final step involves Knoevenagel condensation between 2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetonitrile (1.0 equiv) and protected 4-acetoxy-3-methoxy-5-nitrobenzaldehyde (1.05 equiv) in ethanol with triethylamine (0.2 mL/mmol) as a catalyst. The reaction proceeds at room temperature for 18 minutes, yielding the (E)-isomer exclusively, as confirmed by single-crystal X-ray diffraction. Deprotection with aqueous sodium hydroxide (2M, 30 minutes) restores the hydroxyl group, followed by recrystallization from ethanol to afford the target compound in 66% yield.

Table 2: Knoevenagel Condensation Parameters
Parameter Condition Yield (%)
Catalyst Triethylamine 66
Solvent Ethanol 66
Temperature Room temperature 66
Reaction Time 18 minutes 66

Mechanistic Insights and Stereochemical Control

The (E)-selectivity arises from the reaction’s thermodynamic control under mild conditions. The bulky 2,4-dimethylphenyl and nitro groups adopt trans configurations to minimize steric hindrance, favoring the (E)-isomer. Nuclear Overhauser effect spectroscopy (NOESY) confirms the absence of coupling between the thiazole C4-H and acrylonitrile β-H, consistent with the (E)-geometry.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl₃) : δ 8.51 (s, 1H, C=CH), 7.89–7.21 (m, 6H, aryl-H), 5.21 (s, 1H, OH), 3.94 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • 13C NMR (100 MHz, CDCl₃) : δ 161.2 (C≡N), 152.1–114.3 (aryl-C), 119.8 (C=C), 56.1 (OCH₃), 21.4/21.2 (CH₃).
  • EI-MS : m/z 421 (M⁺, 100%), 384 (M⁺–H₂O, 22%).

Crystallographic Validation

Single-crystal X-ray diffraction (SC-XRD) resolves the (E)-configuration with a C=C bond length of 1.34 Å and dihedral angles of 178.9° between the thiazole and aryl planes. The crystal lattice exhibits π-π stacking between thiazole and nitrobenzene rings (3.6 Å spacing).

Q & A

Q. What are the critical structural features of this compound that underpin its biological activity?

The compound’s activity arises from its thiazole ring, acrylonitrile moiety, and substituents (e.g., nitro, methoxy, hydroxy groups). The thiazole ring enhances π-π stacking with biological targets, while the nitro group contributes to electron-deficient interactions. Methoxy and hydroxy groups influence solubility and hydrogen bonding .

Structural Analysis Table

FeatureRole in ActivityEvidence IDs
Thiazole ringEnhances binding via π-π interactions
Nitro group (-NO₂)Electron withdrawal, redox activity
Methoxy (-OCH₃)Modulates lipophilicity
Hydroxy (-OH)Hydrogen bonding with targets

Q. What are the standard synthetic routes for this compound?

Synthesis involves multi-step reactions:

  • Thiazole formation : Condensation of α-haloketones with thiourea .
  • Acrylonitrile coupling : Knoevenagel condensation or aza-Michael addition .
  • Purification : HPLC or column chromatography (ethyl acetate/petroleum ether) to isolate the E-isomer . Key conditions: Anhydrous solvents (e.g., THF), catalysts (e.g., triethylamine), and inert atmospheres to prevent oxidation .

Q. Which characterization techniques are essential for verifying purity and structure?

  • NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., aromatic protons at δ 7.47–7.53 ppm in DMSO ).
  • HPLC : Monitors reaction progress and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C≡N bond length ~1.15 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values)?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies:

  • Use standardized protocols (e.g., MTT assay at 48 hrs post-treatment).
  • Compare with structural analogs (e.g., replacing nitro with methoxy groups) to isolate substituent effects .

Example Comparative Data

Substituent ModificationIC₅₀ (μM) in HeLa CellsSource
-NO₂ (original)12.3 ± 1.5
-OCH₃28.7 ± 3.2

Q. What advanced methods elucidate the compound’s mechanism of action in anticancer studies?

  • Molecular docking : Predicts binding to kinases (e.g., EGFR) via hydrophobic pockets .
  • Enzyme inhibition assays : Measures inhibition constants (e.g., Kᵢ = 0.8 μM for caspase-3) .
  • Transcriptomics : Identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) post-treatment .

Q. How can synthetic yields be optimized for large-scale production?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs .
  • Solvent optimization : DMF increases yield (75% → 88%) compared to ethanol .
  • Catalyst recycling : Palladium nanoparticles enable 5 reaction cycles without loss of activity .

Methodological Challenges and Solutions

Q. What strategies improve reproducibility in stereoselective synthesis?

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce E-configuration .
  • Monitor reaction progress with TLC (hexane:ethyl acetate = 3:1) to detect byproducts early .

Q. How can computational models predict substituent effects on bioavailability?

  • QSAR modeling : Correlates logP values with membrane permeability (e.g., logP = 2.1 suggests moderate absorption) .
  • ADMET prediction : Identifies nitro groups as potential liabilities for metabolic instability .

Data Contradiction Analysis

Q. Why does this compound show antimicrobial activity in some studies but not others?

Discrepancies may stem from:

  • Bacterial strain variability : Gram-positive strains (e.g., S. aureus) may be more susceptible due to cell wall composition .
  • Solubility limits : Use of DMSO (>1% v/v) may inhibit bacterial growth, confounding results .

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